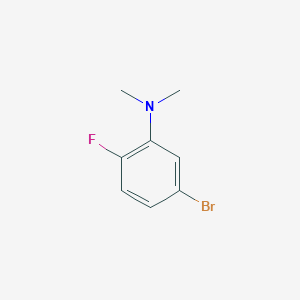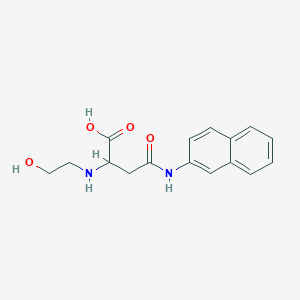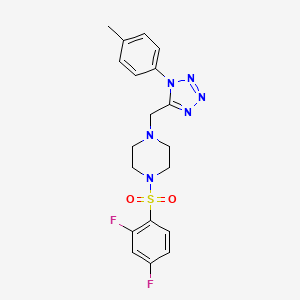![molecular formula C12H16BrNO4S2 B2555843 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396877-39-6](/img/structure/B2555843.png)
2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene rings are aromatic and are often used in the synthesis of various organic compounds due to their stability and unique reactivity .
Molecular Structure Analysis
The compound seems to have a complex structure with a spiro configuration, which is a type of chemical compound where two rings share a single atom . The compound also appears to contain sulfonyl and ether groups, which could influence its reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom on the thiophene ring, which could participate in various substitution reactions . The sulfonyl group could also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity . The aromatic thiophene ring could contribute to its stability .科学的研究の応用
α-Bromo Spiroketals: Stereochemistry and Elimination Reactions
Research on α-bromo spiroketals, including stereochemistry and elimination reactions, highlights the synthetic utility of brominated spiroketals. These compounds have been characterized and their relative stereochemistries established, demonstrating potential applications in the synthesis of α-bromine-containing spiroketal metabolites like obtusin and neoobtusin, which are components of certain insect secretions (Lawson et al., 1993).
Crystal Structure and Biological Activity of Spiro Compounds
The synthesis and characterization of spiro compounds, including their crystal structure and biological activity, underscore the relevance of spiro structures in medicinal chemistry. Such studies contribute to understanding the structural basis of biological activity, offering a pathway to novel drug discovery and development (Yuan et al., 2017).
Consecutive Reactions with Sulfoximines: Synthesis of Substituted Spiroketals
Research into the synthesis of substituted spiroketals via consecutive reactions with sulfoximines demonstrates the synthetic versatility of spiro compounds. This methodology enables the direct synthesis of compounds like chalcogran, indicating the potential for producing bioactive molecules and pheromones (Sridharan et al., 2011).
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Compounds
The synthesis of sulfur-substituted compounds, including their chemiluminescence properties, highlights the potential for creating novel materials with unique optical properties. Such compounds can find applications in sensors, imaging, and as probes in biological systems (Watanabe et al., 2010).
Protein Sulfenation as a Redox Sensor
The study of protein sulfenation as a redox sensor emphasizes the importance of sulfur-containing compounds in understanding cellular processes. By tagging proteins with biotinylated derivatives of dimedone, researchers can study changes in protein sulfenation in response to oxidative stress, highlighting the role of sulfur in cellular signaling and stress response (Charles et al., 2007).
将来の方向性
作用機序
Target of Action
Similar compounds, such as thiophene-based conjugated polymers, have been known to exhibit exceptional optical and conductive properties .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of functionalized regioregular polythiophenes .
Biochemical Pathways
Related compounds have been known to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Result of Action
Similar compounds have been used in the synthesis of functionalized regioregular polythiophenes, which exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Action Environment
It’s worth noting that similar compounds have been used in the synthesis of functionalized regioregular polythiophenes, which exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
特性
IUPAC Name |
2-(5-bromothiophen-2-yl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S2/c1-11(2)17-7-12(8-18-11)5-14(6-12)20(15,16)10-4-3-9(13)19-10/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUQCIKFHXPOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(S3)Br)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555769.png)


![2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2555776.png)
![3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2555777.png)
![2-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2555778.png)



![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2555783.png)